2-azido-N-(4-chloro-2-fluorophenyl)acetamide
Overview
Description
Preparation Methods
The synthesis of 2-azido-N-(4-chloro-2-fluorophenyl)acetamide typically involves the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with sodium azide. The reaction is carried out in a mixture of ethanol and water, and the mixture is refluxed for 24 hours at 80°C . After cooling, the product is precipitated, filtered, dried, and recrystallized from ethanol to obtain the final compound .
Chemical Reactions Analysis
2-azido-N-(4-chloro-2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include sodium azide for substitution and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-azido-N-(4-chloro-2-fluorophenyl)acetamide is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool for studying protein interactions and modifications.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Chemical Biology: It is used in the study of biological processes at the molecular level, including enzyme mechanisms and signal transduction pathways.
Mechanism of Action
The mechanism of action of 2-azido-N-(4-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in labeling and tracking biomolecules in various biological systems. The molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-azido-N-(4-chloro-2-fluorophenyl)acetamide can be compared with other similar compounds, such as:
2-chloro-N-(4-fluorophenyl)acetamide: This compound is a precursor in the synthesis of this compound.
2-azido-N-phenylacetamide: Similar in structure but lacks the chloro and fluoro substituents, which can affect its reactivity and applications.
Properties
IUPAC Name |
2-azido-N-(4-chloro-2-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4O/c9-5-1-2-7(6(10)3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKMYCNPZGGXDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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